Pyrazineethanethiol

Description

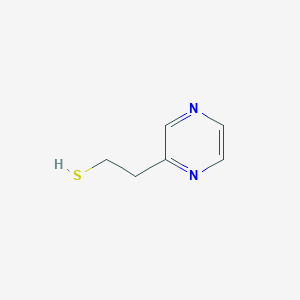

Structure

3D Structure

Propriétés

IUPAC Name |

2-pyrazin-2-ylethanethiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2S/c9-4-1-6-5-7-2-3-8-6/h2-3,5,9H,1,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKVWBAMZPUHCMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)CCS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2025977 |

Source

|

| Record name | Pyrazineethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to yellow liquid with a meaty, cabbage, sulfurous odour |

Source

|

| Record name | 2-Pyrazinylethanethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/835/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

105.00 to 110.00 °C. @ 20.00 mm Hg |

Source

|

| Record name | Pyrazineethanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037169 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, soluble in water, organic solvents, oils, miscible at room temperature (in ethanol) |

Source

|

| Record name | Pyrazineethanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037169 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Pyrazinylethanethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/835/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.147-1.157 |

Source

|

| Record name | 2-Pyrazinylethanethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/835/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

35250-53-4 |

Source

|

| Record name | Pyrazineethanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35250-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazineethanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035250534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyrazineethanethiol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrazineethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pyrazineethanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.957 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRAZINEETHANETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7I6G0E56F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pyrazineethanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037169 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

An In-depth Technical Guide to the Chemical Properties of 2-Pyrazineethanethiol

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Pyrazineethanethiol (CAS No: 35250-53-4) is a heterocyclic organic compound featuring a pyrazine ring linked to an ethanethiol chain.[1] This structure confers a unique combination of chemical properties, making it a molecule of significant interest in diverse fields. It is widely recognized for its potent sensory characteristics, serving as a key flavor agent with sulfurous, meaty, and roasted notes.[1][2][3] Beyond its role in the food and fragrance industry, 2-Pyrazineethanethiol is a versatile building block in organic synthesis.[1][2] Its pyrazine moiety is a common scaffold in pharmacologically active molecules, making this compound a valuable intermediate for the development of novel pharmaceuticals and agrochemicals.[1][2] This guide provides a comprehensive overview of its chemical properties, reactivity, synthesis, and safety considerations.

Physicochemical Properties

2-Pyrazineethanethiol is typically a white to yellow, transparent liquid.[1] Its key physical and chemical properties are summarized below.

Table 1: General and Physical Properties of 2-Pyrazineethanethiol

| Property | Value | Source |

|---|---|---|

| CAS Number | 35250-53-4 | [1][2][4] |

| Molecular Formula | C₆H₈N₂S | [1][2][5] |

| Molecular Weight | 140.21 g/mol | [1][5] |

| Appearance | White to Yellow to Green Clear Liquid | [1][2] |

| Density | 1.142 g/mL at 25 °C | [2][6] |

| Boiling Point | 105-110 °C at 20 mm Hg | [1][2][6] |

| Flash Point | > 230 °F (> 110 °C) | [1][2][3] |

| Refractive Index (n²⁰/D) | 1.567 |[2][6] |

Table 2: Solubility and Spectroscopic Data

| Property | Value / Description | Source |

|---|---|---|

| Water Solubility | Partly soluble | [2][6] |

| Organic Solvent Solubility | Soluble in most organic solvents | [1][2][6] |

| pKa | 9.82 ± 0.10 (Predicted) | [2][6] |

| LogP | 0.38 | [2] |

| Odor Profile | Sulfurous, meaty, cabbage-like | [2] |

| Taste Profile (at 2 ppm) | Meaty, sulfurous, savory, pot roast notes |[2] |

Reactivity and Stability

2.1 Reactivity The chemical reactivity of 2-Pyrazineethanethiol is primarily dictated by its two functional components: the thiol (-SH) group and the aromatic pyrazine ring.

-

Thiol Group: The thiol group is the main center of reactivity.[1] The sulfur-hydrogen bond is relatively weak, making the proton acidic and susceptible to removal by a base.[7] This allows the molecule to act as a potent nucleophile in various reactions, such as nucleophilic substitution. The thiol group is also readily oxidized; in the presence of air, it can slowly oxidize to form disulfides, and stronger oxidizing agents can convert it to sulfonic acids.[7]

-

Pyrazine Ring: As a nitrogen-containing six-membered heterocycle, the pyrazine ring possesses aromatic character.[7] The nitrogen atoms are weakly basic and can form salts with acids.[7] The strong electronegativity of the nitrogen atoms leads to an uneven electron cloud distribution, which affects its susceptibility to electrophilic substitution reactions compared to benzene.[7]

2.2 Stability and Storage 2-Pyrazineethanethiol is stable under normal ambient temperatures and recommended storage conditions.[4] To ensure its integrity, it should be stored in a cool, well-ventilated place, away from heat, open flames, and oxidizing agents.[4][7] The recommended storage temperature is between 2°C and 8°C in an inert atmosphere.[2][4][6] The container should be kept tightly closed to prevent oxidation and moisture ingress.[4][8]

Experimental Protocols

3.1 Synthesis of 2-Pyrazineethanethiol A common laboratory-scale synthesis involves a two-step process starting from 2-vinylpyrazine.[2][6]

Protocol:

-

Thiolester Formation: 2-Vinylpyrazine is reacted with thiolactic acid. This reaction proceeds via a nucleophilic addition of the thiol to the activated double bond of the vinyl group, forming a thiolester intermediate.

-

Conversion to Thiol: The resulting thiolester is subsequently converted to 2-Pyrazineethanethiol. This step typically involves hydrolysis or reduction to cleave the ester and yield the final thiol product.

Below is a diagram illustrating the synthetic workflow.

Caption: Synthetic pathway for 2-Pyrazineethanethiol.

3.2 General Protocol: Boiling Point Determination under Reduced Pressure The reported boiling point of 2-Pyrazineethanethiol is at a reduced pressure (20 mm Hg).[1][2] This is a standard technique for compounds that may decompose at their atmospheric boiling point.

Methodology:

-

Apparatus Setup: A distillation apparatus suitable for vacuum distillation is assembled. This includes a round-bottom flask, a Claisen adapter, a thermometer, a condenser, a receiving flask, and a vacuum source with a manometer.

-

Sample Preparation: A small volume of 2-Pyrazineethanethiol is placed in the round-bottom flask along with a boiling chip or magnetic stirrer to ensure smooth boiling.

-

Evacuation: The system is carefully evacuated to the desired pressure (e.g., 20 mm Hg), which is monitored using the manometer.

-

Heating: The flask is gently heated using a heating mantle.

-

Measurement: The temperature is recorded when the liquid is boiling steadily and the vapor condensate is in equilibrium with the distilling vapor, as indicated by a stable temperature reading on the thermometer. This stable temperature is the boiling point at that specific reduced pressure.

Spectroscopic Analysis (General Interpretation)

While specific spectra are not provided in the search results, the structure of 2-Pyrazineethanethiol allows for the prediction of its key spectroscopic features.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazine ring, which would appear in the aromatic region (typically downfield). The two methylene groups (-CH₂-) of the ethanethiol chain would appear as separate signals, likely showing coupling to each other. The thiol proton (-SH) would appear as a singlet, though its chemical shift can be variable and it may exchange with D₂O.

-

¹³C NMR: The carbon NMR would show six distinct signals corresponding to the six carbon atoms in the molecule. Four signals would correspond to the carbons of the pyrazine ring, and two signals would correspond to the carbons of the ethyl chain.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to its functional groups. Key expected peaks include C-H stretching from the aromatic ring and the alkyl chain, C=N and C=C stretching from the pyrazine ring, and a weak S-H stretching band for the thiol group.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to its molecular weight (140.21 g/mol ).[1][5] Fragmentation patterns would likely involve the loss of the thiol group or cleavage of the ethyl chain.

The diagram below illustrates the key reactive sites relevant to its chemical behavior and potential interactions.

Caption: Reactivity map of 2-Pyrazineethanethiol.

Safety and Handling

2-Pyrazineethanethiol is classified as toxic and an irritant.[3][4][9] Proper safety protocols must be followed during its handling and use.

Table 3: Hazard and Safety Information

| Category | Description | Source |

|---|---|---|

| GHS Hazard Statements | H301: Toxic if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [4][9] |

| Signal Word | Danger | [4][10] |

| Precautionary Statements | P261: Avoid breathing vapor/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/clothing/eye protection. P405: Store locked up. | [4][10] |

| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles or face shield, lab coat. Use in a well-ventilated area or under a fume hood. Respiratory protection may be required. | [4][9] |

| First Aid | If Swallowed: Immediately call a poison center or doctor. Rinse mouth. Skin Contact: Wash off with soap and plenty of water. Eye Contact: Rinse cautiously with water for several minutes. | [4][9] |

| Fire Safety | The product is not flammable, but containers may burst if heated.[4] Use extinguishing media suitable for the surrounding fire, such as alcohol-resistant foam, CO₂, or dry powder.[4][8] |

References

- 1. nbinno.com [nbinno.com]

- 2. 2-Pyrazinylethanethiol | 35250-53-4 [chemicalbook.com]

- 3. pyrazinyl ethane thiol, 35250-53-4 [thegoodscentscompany.com]

- 4. synerzine.com [synerzine.com]

- 5. 2-Pyrazine ethanethiol | CymitQuimica [cymitquimica.com]

- 6. 2-Pyrazinylethanethiol CAS#: 35250-53-4 [m.chemicalbook.com]

- 7. Pyrazine Ethanethiol: Properties, Uses, Safety | Supplier & Manufacturer China [pipzine-chem.com]

- 8. axxence.de [axxence.de]

- 9. mu-intel.com [mu-intel.com]

- 10. prod.adv-bio.com [prod.adv-bio.com]

Synthesis of Pyrazineethanethiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of Pyrazineethanethiol (also known as 2-(pyrazin-2-yl)ethanethiol), a significant heterocyclic compound. Due to its characteristic aroma, this compound is a valuable component in the flavor and fragrance industry and serves as a versatile building block in the synthesis of pharmaceuticals and other specialty chemicals. This document outlines the primary synthesis pathway, presents available data in a structured format, and includes a generalized experimental protocol.

Chemical Properties and Importance

Pyrazineethanethiol is a colorless to pale yellow liquid with a strong, sulfurous, and meaty aroma.[1][2] Its unique organoleptic properties make it a key ingredient in the formulation of savory flavors.[3][4][5] Beyond its use in the food industry, the pyrazine moiety is a common scaffold in medicinal chemistry, and Pyrazineethanethiol can serve as a precursor for introducing this heterocyclic system into more complex molecules.[3]

| Property | Value | Reference |

| Chemical Formula | C6H8N2S | [1][6] |

| Molecular Weight | 140.21 g/mol | [1][6] |

| Boiling Point | 105-110 °C at 20 mmHg | [3][6] |

| Density | ~1.142 g/mL at 25 °C | [6] |

| Refractive Index | ~1.567 at 20 °C | [6] |

| Solubility | Slightly soluble in water; soluble in most organic solvents. | [1][3] |

| CAS Number | 35250-53-4 | [3][6] |

Synthesis Pathway: Thiol-Ene Reaction and Thiolester Hydrolysis

The most commonly cited method for the synthesis of Pyrazineethanethiol involves a two-step process starting from 2-vinylpyrazine.[7] This pathway leverages a thiol-ene reaction followed by the hydrolysis of the resulting thiolester intermediate.

Step 1: Thiol-Ene Addition of Thiolactic Acid to 2-Vinylpyrazine

In the first step, 2-vinylpyrazine undergoes a thiol-ene reaction with thiolactic acid. This reaction proceeds via a radical mechanism, which can be initiated by a radical initiator or photochemically. The addition of the thiol group occurs at the vinyl substituent of the pyrazine ring, leading to the formation of a thiolester intermediate.

Step 2: Hydrolysis of the Thiolester

The thiolester intermediate is then hydrolyzed under basic conditions to yield the final product, Pyrazineethanethiol. This step cleaves the ester bond, liberating the free thiol.

Below is a diagram illustrating this synthetic pathway.

Caption: Synthesis of Pyrazineethanethiol from 2-vinylpyrazine.

Generalized Experimental Protocol

While a specific, detailed experimental protocol from a peer-reviewed source was not identified in the conducted search, the following generalized procedure is based on standard organic chemistry principles for thiol-ene reactions and ester hydrolysis. This protocol should be considered a general guideline and requires optimization for specific laboratory conditions.

Step 1: Synthesis of the Thiolester Intermediate

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-vinylpyrazine (1 equivalent) in a suitable aprotic solvent (e.g., toluene or THF).

-

Add thiolactic acid (1.1 equivalents) to the solution.

-

Add a catalytic amount of a radical initiator (e.g., AIBN, 0.05 equivalents).

-

Heat the reaction mixture to reflux (the temperature will depend on the solvent chosen) and stir for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure to obtain the crude thiolester intermediate. This intermediate may be purified by column chromatography or used directly in the next step.

Step 2: Synthesis of Pyrazineethanethiol

-

Dissolve the crude thiolester intermediate in a suitable alcoholic solvent (e.g., methanol or ethanol).

-

Add an aqueous solution of a base, such as sodium hydroxide (e.g., 2 equivalents of 10% NaOH solution), to the flask.

-

Stir the mixture at room temperature for several hours, again monitoring the reaction progress by TLC or GC.

-

Upon completion of the hydrolysis, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).

-

Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO4), and filter.

-

Remove the solvent under reduced pressure to yield the crude Pyrazineethanethiol.

-

The final product can be purified by vacuum distillation.

Logical Workflow for Synthesis and Purification

The following diagram outlines the logical workflow from starting materials to the purified final product.

Caption: Workflow for the synthesis and purification of Pyrazineethanethiol.

Quantitative Data Summary

Due to the absence of a specific cited experimental protocol in the search results, a table of quantitative data such as reaction yields and purity from a specific experiment cannot be provided. However, the table below summarizes the key reactants and their roles in the synthesis.

| Reactant/Reagent | Role | Molar Ratio (Generalized) |

| 2-Vinylpyrazine | Starting Material | 1.0 |

| Thiolactic Acid | Thiol Source | ~1.1 |

| Radical Initiator (e.g., AIBN) | Catalyst for Thiol-Ene Reaction | Catalytic amount (~0.05) |

| Sodium Hydroxide (NaOH) | Base for Hydrolysis | ~2.0 |

Conclusion

The synthesis of Pyrazineethanethiol is accessible through a two-step pathway involving a thiol-ene reaction and subsequent hydrolysis. While this guide provides a comprehensive overview and a generalized protocol, researchers are encouraged to consult specialized literature for detailed experimental conditions and to optimize the procedure for their specific needs. The versatility of Pyrazineethanethiol as both a flavor compound and a synthetic intermediate underscores the importance of understanding its preparation.

References

- 1. US3746711A - Preparation of pyrazine derivatives - Google Patents [patents.google.com]

- 2. EP1256588A1 - Novel pyrazine derivatives or salts thereof, pharmaceutical compositions containing the derivatives or the salts and intermediates for the preparation of both - Google Patents [patents.google.com]

- 3. Pyrazine derivatives: a patent review (2008 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. nbinno.com [nbinno.com]

- 6. Pyrazine derivatives and process for their preparation - Patent US-3669966-A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Genesis of a Flavor Compound: A Technical Guide to Pyrazineethanethiol Formation in Maillard Reactions

For Researchers, Scientists, and Drug Development Professionals

The Maillard reaction, a cornerstone of flavor chemistry, is a complex cascade of non-enzymatic browning reactions between amino acids and reducing sugars. This intricate process is responsible for the desirable aromas and colors in a vast array of cooked foods. Among the myriad of compounds generated, sulfur-containing pyrazines play a crucial role in imparting characteristic savory and meaty notes. This technical guide provides an in-depth exploration of the formation mechanism of a key flavor compound, pyrazineethanethiol, offering insights into its synthesis, influencing factors, and analytical methodologies.

The Core Mechanism: A Multi-Step Synthesis

The formation of pyrazineethanethiol is not a direct, single-step reaction but rather a culmination of several key stages within the broader Maillard reaction pathway. The essential precursors are an amino acid, a reducing sugar, and critically, a sulfur source, primarily the amino acid cysteine.

The generally accepted mechanism proceeds as follows:

-

Initial Maillard Reaction and Pyrazine Formation: The initial steps of the Maillard reaction involve the condensation of a reducing sugar (e.g., glucose) with an amino acid to form an N-substituted glycosylamine, which then undergoes Amadori rearrangement. Subsequent degradation of the Amadori products leads to the formation of various intermediates, including α-aminocarbonyls. The self-condensation of two α-aminocarbonyl molecules forms a dihydropyrazine ring, which is then oxidized to a stable pyrazine.

-

Formation of Vinylpyrazine: Certain reaction conditions and amino acid precursors can lead to the formation of pyrazines with reactive side chains. One such key intermediate in the formation of pyrazineethanethiol is vinylpyrazine. This can be formed through the Strecker degradation of specific amino acids or further reactions of pyrazine precursors.

-

Generation of Hydrogen Sulfide (H₂S) from Cysteine: The thermal degradation of the sulfur-containing amino acid cysteine is a critical source of reactive sulfur species.[1] During the Maillard reaction, cysteine readily breaks down to produce hydrogen sulfide (H₂S), ammonia, and other sulfur compounds.[1] The rate of H₂S formation is influenced by factors such as temperature and pH.

-

Michael Addition of H₂S to Vinylpyrazine: The final and defining step in the formation of pyrazineethanethiol is the nucleophilic addition of hydrogen sulfide to the activated double bond of the vinylpyrazine intermediate. This reaction, a classic example of a Michael or thiol-ene addition, results in the formation of the stable 2-(pyrazin-2-yl)ethanethiol.

Quantitative Data on Sulfur-Containing Pyrazine Formation

While specific quantitative data for pyrazineethanethiol is limited in the literature, studies on the impact of cysteine on the overall pyrazine profile in Maillard reaction model systems provide valuable insights. The presence of cysteine significantly influences the types and amounts of pyrazines formed, often leading to a decrease in the overall pyrazine concentration while promoting the formation of sulfur-containing volatiles.[2][3]

| Reactants | Temperature (°C) | Time (min) | pH | Key Findings | Reference |

| Glucose, Cysteine | 140 | 90 | 7.5 | Cysteine addition inhibited browning and color formation in Maillard reaction products. | [2] |

| Glucose, Arginine, Cysteine | Not specified | Not specified | Not specified | Cysteine is a crucial precursor for numerous sulfur-containing odorants in meat. | |

| Xylose, Cysteine, Thiamin | 145 | 20 | 4.0 - 7.0 | The pH strongly determined which sulfur-containing volatiles were formed and their extent. | [4] |

| Glucose, Lysine, Cysteine | 140 | 90 | 8.0 | The total pyrazine yield was higher in dipeptide models compared to free amino acids. | [5] |

| Rice Bran Protein Hydrolysate, Fructose | Spray-drying | Not applicable | 7.0 - 10.0 | The highest pyrazine yield was observed at pH 9.0. | [6] |

Experimental Protocols

This section outlines a detailed methodology for studying the formation of pyrazineethanethiol in a laboratory setting using a model system.

Model System Preparation and Maillard Reaction

Objective: To generate pyrazineethanethiol through a controlled Maillard reaction.

Materials:

-

D-Glucose (or other reducing sugar)

-

L-Cysteine

-

Amino acid (e.g., Glycine, Alanine)

-

Phosphate buffer (0.1 M, pH adjusted to desired level, e.g., 7.0, 8.0, 9.0)

-

High-pressure reaction vials (e.g., 20 mL) with PTFE-lined septa

-

Heating block or oil bath with temperature control

-

Vortex mixer

-

Ice bath

Procedure:

-

Reactant Solution Preparation: Prepare an aqueous solution of the reducing sugar, amino acid, and L-cysteine in the phosphate buffer. A typical starting molar ratio would be 1:1:0.5 (Sugar:Amino Acid:Cysteine). The concentrations should be optimized based on the analytical sensitivity.

-

pH Adjustment: Adjust the final pH of the reactant solution to the desired level using 1M NaOH or 1M HCl.

-

Reaction Setup: Dispense equal volumes (e.g., 5 mL) of the reactant solution into the high-pressure reaction vials.

-

Sealing: Securely seal the vials with the PTFE-lined septa and aluminum caps.

-

Heating: Place the vials in the preheated heating block or oil bath set to the desired reaction temperature (e.g., 120°C, 140°C, 160°C) for a specific duration (e.g., 30, 60, 90 minutes).

-

Reaction Termination: After the designated time, immediately transfer the vials to an ice bath to quench the reaction.

-

Storage: Store the samples at -20°C or below until analysis.

Analysis by Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To extract, identify, and quantify pyrazineethanethiol from the reaction mixture.

Materials and Equipment:

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

-

Heated agitator for SPME

-

Pyrazineethanethiol analytical standard

-

Internal standard (e.g., deuterated pyrazine derivative)

HS-SPME Procedure:

-

Sample Equilibration: Place the reaction vial in the heated agitator and equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow volatile compounds to partition into the headspace.

-

Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile analytes.

-

Desorption: Retract the fiber and immediately insert it into the hot GC inlet (e.g., 250°C) for thermal desorption of the analytes onto the analytical column.

GC-MS Parameters (Illustrative):

-

Injector: Splitless mode, 250°C

-

Carrier Gas: Helium, constant flow (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes

-

Ramp 1: 5°C/min to 150°C

-

Ramp 2: 10°C/min to 250°C, hold for 5 minutes

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI), 70 eV

-

Scan Range: m/z 35-350

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Quantification:

Quantification is typically performed using an internal standard method. A calibration curve is generated by analyzing standard solutions of pyrazineethanethiol of known concentrations containing a fixed amount of the internal standard.

Factors Influencing Pyrazineethanethiol Formation

The yield and profile of pyrazineethanethiol are significantly influenced by several reaction parameters:

-

Temperature and Time: Higher temperatures and longer reaction times generally favor the Maillard reaction and the degradation of cysteine, leading to increased formation of pyrazines and H₂S.[7] However, excessive heat can also lead to the degradation of the desired flavor compounds.[8]

-

pH: The pH of the reaction medium is a critical factor.[9] Generally, neutral to slightly alkaline conditions (pH 7-9) favor the formation of pyrazines.[6][10] Acidic conditions can inhibit the initial steps of the Maillard reaction.[9]

-

Type of Reducing Sugar: The reactivity of reducing sugars in the Maillard reaction varies. Pentoses (e.g., xylose) are generally more reactive than hexoses (e.g., glucose).[4]

-

Reactant Ratios: The molar ratios of the amino acid, reducing sugar, and cysteine will directly impact the reaction pathways and the final product distribution.

Conclusion

The formation of pyrazineethanethiol is a nuanced process within the Maillard reaction, critically dependent on the presence of cysteine and the formation of a vinylpyrazine intermediate. By understanding the underlying chemical pathways and the influence of key reaction parameters, researchers and drug development professionals can better control and optimize the generation of this important flavor compound. The provided experimental protocols offer a robust framework for further investigation into the kinetics and optimization of pyrazineethanethiol synthesis, paving the way for its targeted application in food and pharmaceutical industries.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. gcms.cz [gcms.cz]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazine yield and functional properties of rice bran protein hydrolysate formed by the Maillard reaction at varying pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of free amino acids and peptide hydrolysates from sunflower seed protein on the formation of pyrazines under different heating conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Unveiling the Sensory Landscape of 2-Pyrazin-2-ylethanethiol: A Technical Guide

An exploration into the potent sensory characteristics, chemical properties, and analytical evaluation of a key savory aroma compound.

Introduction

2-Pyrazin-2-ylethanethiol, a sulfur-containing heterocyclic compound, is a significant contributor to the aroma of a wide variety of cooked and roasted foods. Its potent and complex odor profile, characterized by savory, meaty, and roasted notes, makes it a molecule of great interest to researchers in the fields of flavor chemistry, food science, and sensory science. This technical guide provides a comprehensive overview of the sensory properties, odor profile, and analytical methodologies associated with 2-pyrazin-2-ylethanethiol, intended for researchers, scientists, and professionals in drug and flavor development.

Physicochemical and Sensory Properties

2-Pyrazin-2-ylethanethiol is a colorless to pale yellow liquid with a potent and complex aroma.[1] Its sensory characteristics are a cornerstone of its importance in flavor chemistry.

Sensory Profile

The odor of 2-pyrazin-2-ylethanethiol is predominantly described as sulfureous, meaty, and savory.[1] More specific descriptors include roasted and burnt notes, with nuances of beef and chicken.[1] At a concentration of 2.00 ppm in water, its taste is characterized as meaty, sulfureous, pot roast, and savory, with qualities suitable for chicken and pork flavor profiles.[1]

Quantitative Sensory Data

While detailed quantitative sensory data such as odor and taste thresholds are not widely published in publicly available literature, the following table summarizes the key qualitative sensory descriptors.

| Sensory Attribute | Description | Reference |

| Odor | Sulfureous, meaty, savory, roasted, burnt, beef and chicken notes, cabbage. | [1] |

| Taste (at 2.00 ppm) | Meaty, sulfureous, pot roast, savory, with nuances suitable for chicken and pork. | [1] |

Physicochemical Data

A summary of the key physicochemical properties of 2-pyrazin-2-ylethanethiol is provided below.

| Property | Value | Reference |

| Molecular Formula | C₆H₈N₂S | [2] |

| Molecular Weight | 140.21 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Boiling Point | 105-110 °C at 20 mmHg | [1][2] |

| Specific Gravity | 1.142 - 1.157 g/mL at 25 °C | [1][2] |

| Refractive Index | 1.553 - 1.570 at 20 °C | [2] |

| Solubility | Partly soluble in water; soluble in most organic solvents. | [1] |

Olfactory Signaling Pathway

The perception of 2-pyrazin-2-ylethanethiol, like all odorants, is initiated by its interaction with olfactory receptors in the nasal epithelium. This triggers a sophisticated signaling cascade that results in the perception of its characteristic aroma. The following diagram illustrates the generally accepted olfactory signal transduction pathway.

Caption: General olfactory signal transduction pathway.

Experimental Protocols

Synthesis of 2-Pyrazin-2-ylethanethiol

Caption: Generalized synthesis and purification workflow.

Sensory Evaluation Methodology

A detailed sensory evaluation of a potent aroma compound like 2-pyrazin-2-ylethanethiol would typically be conducted using Gas Chromatography-Olfactometry (GC-O) by a panel of trained sensory assessors.

Objective: To identify and characterize the odor-active compounds in a sample containing 2-pyrazin-2-ylethanethiol.

Materials and Equipment:

-

Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS) and an Olfactory Detection Port (ODP).

-

Appropriate GC column for the separation of volatile sulfur compounds (e.g., a non-polar or medium-polarity column).

-

High-purity carrier gas (e.g., Helium).

-

Humidifier for the ODP air supply.

-

Panel of trained sensory assessors (typically 6-12 members).

-

Reference standards for odor description calibration.

-

Data acquisition system for both MS and sensory data.

Procedure:

-

Sample Preparation: The sample containing 2-pyrazin-2-ylethanethiol is diluted in an appropriate solvent to a concentration suitable for GC injection.

-

GC-MS/O Analysis:

-

The sample is injected into the GC.

-

The effluent from the GC column is split between the MS detector and the ODP.

-

The MS detector records the mass spectra of the separated compounds for identification.

-

Simultaneously, a trained panelist sniffs the effluent at the ODP and records the perceived odor, its intensity, and its retention time.

-

-

Data Analysis: The sensory data from the panel is combined and aligned with the chromatographic data from the MS. This allows for the correlation of specific odors with identified chemical compounds.

Analytical Workflow

The analysis of 2-pyrazin-2-ylethanethiol in a complex matrix, such as a food product, requires a systematic approach to isolate, identify, and quantify the compound.

Caption: General analytical workflow for 2-pyrazin-2-ylethanethiol.

Conclusion

2-Pyrazin-2-ylethanethiol is a pivotal aroma compound that contributes significantly to the desirable savory and roasted notes in many food products. Its complex and potent sensory profile underscores its importance in the field of flavor science. While detailed quantitative sensory data and specific, replicable synthesis and analysis protocols are not extensively documented in publicly accessible literature, the information presented in this guide provides a foundational understanding for researchers and professionals. Further investigation into the precise sensory thresholds, potential synergistic effects with other flavor compounds, and optimized synthesis and analytical methods will undoubtedly continue to be a focus of research in this area.

References

Determination of the Odor Threshold of 2-Pyrazineethanethiol: A Methodological Whitepaper

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Biological Basis of Olfactory Perception

The perception of an odorant like 2-pyrazineethanethiol begins with a complex signal transduction cascade within the olfactory epithelium. Understanding this pathway is fundamental for interpreting sensory data. The process is initiated when an odorant molecule binds to an Olfactory Receptor (OR), a G-protein-coupled receptor (GPCR) located on the cilia of olfactory sensory neurons.[3][4][5] This binding event triggers a conformational change in the receptor, activating the associated G-protein (specifically Gαolf).[1][5]

The activated Gαolf, in turn, stimulates adenylyl cyclase type III, which leads to the synthesis of cyclic adenosine monophosphate (cAMP).[4][5] The subsequent increase in intracellular cAMP concentration opens cyclic nucleotide-gated (CNG) ion channels, permitting an influx of sodium and calcium ions.[3][5] The influx of calcium then activates calcium-gated chloride channels, leading to an efflux of chloride ions, which causes a depolarization of the neuron's membrane.[6] This depolarization generates a receptor potential that, if strong enough, initiates an action potential that travels along the neuron's axon to the olfactory bulb in the brain, where the signal is processed.[7]

Experimental Protocols for Odor Threshold Determination

The determination of an odor detection threshold—the lowest concentration of an odorant that is perceivable by the human sense of smell—requires rigorous and standardized methodologies.[8][9] The most common approaches involve Gas Chromatography-Olfactometry (GC-O) for identifying odor-active compounds and sensory panel analysis with dynamic olfactometry for quantifying the threshold.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of a gas chromatograph with the sensitivity of the human nose as a detector.[10][11] An extract of the sample containing the volatile compounds is injected into the GC. The effluent from the column is split, with one portion going to a chemical detector (like a mass spectrometer for identification) and the other to a heated sniffing port where a trained panelist can assess the odor of the eluting compounds.[12][13]

Key GC-O Methodologies:

-

Aroma Extract Dilution Analysis (AEDA): This method involves the stepwise dilution of the sample extract.[12] Each dilution is analyzed by a panelist until no odor can be detected at the sniffing port. The highest dilution at which a compound's odor is still detectable is its flavor dilution (FD) factor, which is proportional to its odor potency.

-

CharmAnalysis™: Similar to AEDA, this technique also uses serial dilutions. The panelist indicates the duration and intensity of each detected odor. The data is compiled to generate a "Charm" value, which is a measure of the odor's potency.

-

Detection Frequency Method: A panel of assessors (typically 6-12) sniffs the undiluted sample extract.[10] The number of panelists who detect an odor at a specific retention time is recorded. The more frequently a compound is detected, the more significant its contribution to the overall aroma is considered to be.[10]

Sensory Panel Analysis and Dynamic Olfactometry

To determine a statistically robust odor threshold, a trained sensory panel is employed in conjunction with a dynamic olfactometer. This instrument presents the odorous sample, diluted with odor-free air at precise ratios, to the panelists.[13][14]

Experimental Protocol: Forced-Choice Ascending Concentration Series (ASTM E679-19)

This standard practice is a widely accepted method for determining odor thresholds.[9][15][16]

-

Panelist Selection and Training: Panelists are screened for normal olfactory acuity and trained using standard reference odorants (e.g., n-butanol).[14] Consistent and repeatable performance is required.

-

Sample Preparation: A stock solution of 2-pyrazineethanethiol is prepared in a suitable solvent (e.g., ethanol) or adsorbed onto an inert medium. A series of dilutions in odor-free air or water is then prepared.

-

Presentation Method (3-AFC): The "triangle test" or three-alternative forced-choice (3-AFC) method is commonly used.[17] For each dilution level, a panelist is presented with three samples: one containing the diluted odorant and two blanks (odor-free medium). The panelist must choose the sample that is different from the other two, even if it requires guessing.[18]

-

Ascending Concentration Series: The test begins with a very high dilution (sub-threshold concentration). The concentration is gradually increased in subsequent presentations until the panelist can reliably detect the odorant.[14][18]

-

Threshold Calculation: The individual threshold for each panelist is typically defined as the geometric mean of the last concentration they failed to detect and the first concentration they correctly identified. The group's threshold is then calculated as the geometric mean of the individual thresholds.[18]

Data Presentation and Interpretation

Quantitative data on odor thresholds should be presented in a clear and structured format to allow for easy comparison and interpretation. The matrix in which the threshold is determined (e.g., air, water, oil) is crucial, as values can differ significantly between media. The table below serves as a template, populated with odor threshold values for other pyrazine compounds to illustrate how data for 2-pyrazineethanethiol would be presented.

Table 1: Example Odor Threshold Values for Selected Pyrazine Compounds

| Compound | Odor Threshold Value | Matrix | Analytical Method | Reference |

| 2-Methylpyrazine | 60,000 ppb (µg/L) | Water | Sensory Panel | [17] |

| 2,5-Dimethylpyrazine | 800 ppb (µg/L) | Water | Sensory Panel | [17] |

| 2-Ethyl-3,5-dimethylpyrazine | 1 ppb (µg/L) | Water | Sensory Panel | [17] |

| 2-Ethyl-3-methoxypyrazine | 0.002 ppb (ng/L) | Water | Not Specified | Leffingwell & Associates |

| 2-isoButyl-3-methylpyrazine | 35 ppb (µg/L) | Water | Sensory Panel | [17] |

| 2-Pyrazineethanethiol | Data Not Available | - | - | - |

Interpretation: A key metric derived from the odor threshold is the Odor Activity Value (OAV) , which is calculated by dividing the concentration of a compound in a product by its odor threshold value.[19] A compound with an OAV greater than 1 is generally considered to contribute significantly to the overall aroma of the sample.

Conclusion

While the specific odor detection threshold for 2-pyrazineethanethiol remains to be formally documented, the methodologies for its determination are well-established. A combination of Gas Chromatography-Olfactometry and dynamic olfactometry with a trained sensory panel, following standardized procedures such as ASTM E679-19, provides a robust framework for this purpose. The resulting data is essential for the effective use of this potent flavor compound in research and commercial applications. This guide provides the necessary technical foundation for researchers to undertake such a determination, ensuring accurate, reliable, and comparable results.

References

- 1. pnas.org [pnas.org]

- 2. researchgate.net [researchgate.net]

- 3. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Olfactory System – Introduction to Neurobiology [opentext.uoregon.edu]

- 7. Olfactory pathway | PPSX [slideshare.net]

- 8. Olfactory receptors: GPCRs and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 9. standards.iteh.ai [standards.iteh.ai]

- 10. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]

- 11. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. osmotech.it [osmotech.it]

- 13. aidic.it [aidic.it]

- 14. fivesenses.com [fivesenses.com]

- 15. store.astm.org [store.astm.org]

- 16. ASTM Standard - Scentroid [scentroid.com]

- 17. asn.sn [asn.sn]

- 18. fivesenses.com [fivesenses.com]

- 19. standards.iteh.ai [standards.iteh.ai]

The Solubility of Pyrazineethanethiol: A Technical Guide for Researchers

An In-depth Analysis for Drug Development Professionals and Scientists

This technical guide provides a comprehensive overview of the solubility characteristics of pyrazineethanethiol, a compound of interest in pharmaceutical and flavor chemistry. While specific quantitative solubility data is not extensively available in published literature, this document outlines the expected solubility profile based on its physicochemical properties and details the standardized experimental protocols necessary for its empirical determination. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and methodologies required to effectively work with pyrazineethanethiol in various organic solvent systems.

Physicochemical Properties and Predicted Solubility

Pyrazineethanethiol (C₆H₈N₂S, CAS: 35250-53-4) is a colorless to pale yellow liquid with a strong, sulfurous odor.[1][2][3] Its molecular structure, featuring a pyrazine ring and an ethanethiol side chain, governs its solubility behavior. The pyrazine ring, a nitrogen-containing heterocycle, imparts some degree of polarity, while the ethanethiol group contributes to its overall nonpolar character.[4]

Based on the principle of "like dissolves like," pyrazineethanethiol is expected to be soluble in many common organic solvents.[1][2][5][6] Sources indicate its miscibility with ethanol and solubility in ether.[1][2] Conversely, it is described as being only slightly or partly soluble in water.[1][5][7] This is attributed to the hydrophobic nature of the pyrazine ring and the ethyl group, which outweighs the hydrogen bonding potential of the nitrogen atoms and the thiol group with water.

Quantitative Solubility Data

Disclaimer: The following data is hypothetical and for illustrative purposes only. It is essential to determine the solubility of pyrazineethanethiol experimentally for any research or development application.

Table 1: Illustrative Solubility of Pyrazineethanethiol in Various Organic Solvents at 25°C

| Solvent | Chemical Class | Polarity Index | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Observations |

| Hexane | Nonpolar Alkane | 0.1 | > 50 | > 3.57 | Fully miscible |

| Toluene | Nonpolar Aromatic | 2.4 | > 50 | > 3.57 | Fully miscible |

| Diethyl Ether | Polar Aprotic | 2.8 | > 50 | > 3.57 | Fully miscible |

| Acetone | Polar Aprotic | 5.1 | > 40 | > 2.85 | Highly soluble |

| Ethanol | Polar Protic | 4.3 | > 45 | > 3.21 | Highly soluble |

| Methanol | Polar Protic | 5.1 | > 35 | > 2.50 | Soluble |

| Acetonitrile | Polar Aprotic | 5.8 | ~ 20 | ~ 1.43 | Moderately soluble |

| Water | Polar Protic | 10.2 | < 0.1 | < 0.007 | Slightly soluble |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for applications in drug formulation, reaction chemistry, and purification processes. The following are standard experimental protocols that can be employed to quantitatively measure the solubility of pyrazineethanethiol.

Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[8] This method is described in official compendia such as the United States Pharmacopeia (USP) General Chapter <1236>.[2][6][9][10]

Methodology:

-

Preparation of a Saturated Solution: An excess amount of pyrazineethanethiol is added to a known volume of the selected organic solvent in a sealed, airtight container (e.g., a screw-capped vial or flask).

-

Equilibration: The container is agitated at a constant temperature (e.g., 25°C) for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. A mechanical shaker or rotator is used to provide consistent mixing.

-

Phase Separation: After equilibration, the undissolved portion of pyrazineethanethiol is separated from the saturated solution. This is typically achieved by centrifugation followed by careful decantation of the supernatant, or by filtration through a chemically inert filter (e.g., PTFE).

-

Quantification: The concentration of pyrazineethanethiol in the clear, saturated solution is determined using a suitable analytical technique.

-

Gravimetric Analysis: A known volume of the saturated solution is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven), and the mass of the remaining pyrazineethanethiol is determined.[11]

-

Spectroscopic Analysis (UV-Vis): If pyrazineethanethiol exhibits a characteristic UV-Vis absorbance spectrum in the chosen solvent, a calibration curve of absorbance versus concentration can be prepared using standard solutions of known concentrations. The absorbance of the saturated solution is then measured, and its concentration is determined from the calibration curve.

-

Chromatographic Analysis (HPLC/GC): High-performance liquid chromatography (HPLC) or gas chromatography (GC) can be used to accurately determine the concentration of pyrazineethanethiol in the saturated solution. This method is particularly useful for complex mixtures or when high sensitivity and specificity are required.

-

Visual Assessment for Qualitative Solubility

A preliminary qualitative assessment of solubility can be performed to quickly estimate the solubility range.

Methodology:

-

Sample Preparation: A small, known amount of pyrazineethanethiol (e.g., 10 mg) is placed in a test tube.

-

Solvent Addition: The selected organic solvent is added portion-wise (e.g., in 0.1 mL increments) to the test tube.

-

Observation: After each addition, the mixture is vortexed or shaken vigorously, and the solution is visually inspected for the presence of undissolved solute. The point at which the pyrazineethanethiol completely dissolves provides a qualitative measure of its solubility.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of pyrazineethanethiol using the isothermal shake-flask method.

Applications in Drug Development and Research

The solubility of pyrazineethanethiol in organic solvents is a critical parameter in various stages of research and development:

-

Chemical Synthesis: Pyrazineethanethiol is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[12] Understanding its solubility is essential for selecting appropriate reaction solvents to ensure optimal reaction kinetics and yield.

-

Purification: Solubility data guides the selection of solvent systems for crystallization, extraction, and chromatographic purification of pyrazineethanethiol and its derivatives.

-

Formulation Development: For pharmaceutical applications, the solubility of active pharmaceutical ingredients (APIs) and their intermediates is a key factor in developing stable and bioavailable dosage forms.

-

Analytical Method Development: Knowledge of solubility is crucial for preparing standard solutions and selecting appropriate mobile phases in chromatographic analysis.

References

- 1. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 2. Solubility Measurements | USP-NF [uspnf.com]

- 3. oecd.org [oecd.org]

- 4. USP: Proposed Addition to Chapter <1236> Solubility Measurements - ECA Academy [gmp-compliance.org]

- 5. oecd.org [oecd.org]

- 6. biorelevant.com [biorelevant.com]

- 7. m.youtube.com [m.youtube.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. Revision of USP Chapter <1236> Solubility Measurements Published for Comments - ECA Academy [gmp-compliance.org]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. pharmajournal.net [pharmajournal.net]

- 12. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Constants and Spectral Data of Pyrazineethanethiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and spectral properties of pyrazineethanethiol (CAS No. 35250-53-4). The information is curated for researchers, scientists, and professionals in drug development who require precise data for experimental design, compound characterization, and quality control. All quantitative data is presented in structured tables for ease of reference and comparison. Detailed experimental protocols, where available in the public domain, are also provided.

Physical and Chemical Properties

Pyrazineethanethiol, also known as 2-(pyrazin-2-yl)ethanethiol, is a colorless to pale yellow liquid.[1] It is recognized for its strong, sulfurous, and meaty odor.[2] The key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈N₂S | [3] |

| Molecular Weight | 140.21 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 105-110 °C at 20 mmHg | [3] |

| Density | 1.142 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.567 | [3] |

| Flash Point | > 110 °C (> 230 °F) | [4] |

| Solubility | Slightly soluble in water; soluble in organic solvents and oils. | [3] |

| Odor | Sulfurous, meaty, cabbage-like | [2] |

Spectral Data

The structural elucidation and characterization of pyrazineethanethiol are supported by various spectroscopic techniques. A summary of the available spectral data is presented below. While specific peak data is proprietary to commercial suppliers, the types of available spectra and their sources are noted.

| Spectroscopic Technique | Data Availability and Source | Interpretation Highlights |

| ¹H NMR | Data available from commercial suppliers such as Sigma-Aldrich.[3] | Expected signals would correspond to the protons on the pyrazine ring and the ethylthiol chain. |

| ¹³C NMR | Data available from commercial suppliers such as Sigma-Aldrich.[3] | Signals would confirm the carbon skeleton, with distinct peaks for the pyrazine ring carbons and the ethyl group carbons. |

| Infrared (IR) Spectroscopy | FTIR spectra are available, often recorded "between salts".[3] | Characteristic peaks would include C-H stretching from the aromatic ring and aliphatic chain, C=N and C=C stretching from the pyrazine ring, and a weak S-H stretching band around 2550 cm⁻¹.[5] |

| Mass Spectrometry (MS) | GC-MS data is available.[3] | The molecular ion peak (M⁺) would be expected at m/z 140. Fragmentation patterns would likely involve the loss of the thiol group and fragmentation of the ethyl chain.[6][7][8] |

| UV-Vis Spectroscopy | No specific UV-Vis spectral data for pyrazineethanethiol was found in the public domain. | Based on the pyrazine chromophore, absorption maxima would be expected in the UV region. |

Experimental Protocols

Synthesis of Pyrazineethanethiol

A common synthetic route to pyrazineethanethiol involves the reaction of 2-vinylpyrazine with thiolacetic acid, followed by the hydrolysis of the resulting thioacetate.

Reaction Scheme:

-

Thioacetylation of 2-Vinylpyrazine: 2-Vinylpyrazine is reacted with thiolacetic acid. This reaction proceeds via a Michael addition of the thiol to the activated double bond of the vinyl group.

-

Hydrolysis of the Thioacetate: The intermediate S-(2-(pyrazin-2-yl)ethyl) ethanethioate is then hydrolyzed, typically under basic conditions, to yield pyrazineethanethiol.

General Laboratory Procedure:

-

Step 1: Thioacetate Formation. In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), 2-vinylpyrazine is dissolved in a suitable solvent such as toluene or dichloromethane. An equimolar amount of thiolacetic acid is added dropwise to the solution. The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Step 2: Work-up and Isolation of Intermediate. Upon completion, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate to remove excess thiolacetic acid, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude S-(2-(pyrazin-2-yl)ethyl) ethanethioate.

-

Step 3: Hydrolysis. The crude thioacetate is dissolved in a solvent such as methanol or ethanol. An aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide) is added, and the mixture is stirred at room temperature. The progress of the hydrolysis is monitored by TLC.

-

Step 4: Final Work-up and Purification. Once the hydrolysis is complete, the alcohol is removed under reduced pressure. The aqueous residue is neutralized with a dilute acid (e.g., hydrochloric acid) and extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude pyrazineethanethiol is then purified by vacuum distillation to obtain the final product.

Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 400 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[3] Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard.

-

Infrared (IR) Spectroscopy: FTIR spectra are typically recorded on a spectrometer equipped with an ATR (Attenuated Total Reflectance) accessory or by preparing a thin film of the liquid sample between salt plates (e.g., NaCl or KBr).[3]

-

Mass Spectrometry (MS): Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification. Electron ionization (EI) is a common ionization technique for this type of molecule.[3]

Signaling Pathways and Biological Activity

Currently, there is no significant information available in the public domain regarding the involvement of pyrazineethanethiol in specific biological signaling pathways. Its primary application is in the food and fragrance industry as a flavoring agent.[2]

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of pyrazineethanethiol.

Caption: Generalized workflow for the synthesis and characterization of pyrazineethanethiol.

References

- 1. spectrabase.com [spectrabase.com]

- 2. nbinno.com [nbinno.com]

- 3. Pyrazineethanethiol | C6H8N2S | CID 61945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pyrazinyl ethane thiol, 35250-53-4 [thegoodscentscompany.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Mass spectral interpretation - Wikipedia [en.wikipedia.org]

The Ascendant Trajectory of Pyrazine Derivatives: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine, a six-membered heterocyclic aromatic organic compound containing two nitrogen atoms at positions 1 and 4, forms the nucleus of a vast and versatile class of derivatives. These compounds have garnered significant attention across diverse scientific disciplines, ranging from medicinal chemistry and drug development to food science and materials engineering. The unique electronic properties and structural features of the pyrazine ring bestow upon its derivatives a remarkable spectrum of biological activities and chemical functionalities. This in-depth technical guide provides a comprehensive literature review of pyrazine derivatives, focusing on their synthesis, biological activities with an emphasis on anticancer and antimicrobial applications, and their roles in other industrial sectors. The content herein is curated to serve as an essential resource for researchers, scientists, and drug development professionals, with a stringent focus on data presentation, detailed experimental protocols, and visual representation of complex biological pathways.

Synthesis of Pyrazine Derivatives

The synthesis of the pyrazine core and its subsequent derivatization can be achieved through various established and novel methodologies. The choice of synthetic route often depends on the desired substitution pattern and the scale of the reaction.

Classical Synthetic Methods

Traditional methods for pyrazine synthesis have been refined over decades and remain relevant in many applications.

-

Staedel–Rugheimer Pyrazine Synthesis (1876): This long-standing method involves the reaction of a 2-chloroacetophenone with ammonia to form an amino ketone, which then undergoes condensation and oxidation to yield the pyrazine ring.

-

Gutknecht Pyrazine Synthesis (1879): A variation of the Staedel–Rugheimer synthesis, the Gutknecht method also relies on the self-condensation of an α-ketoamine, differing in the synthetic approach to this key intermediate.

Modern Synthetic Protocols

Contemporary organic synthesis has introduced more efficient and versatile methods for constructing and functionalizing the pyrazine scaffold.

Experimental Protocol: Synthesis of 2,5-Dimethylpyrazine

This protocol details a common laboratory-scale synthesis of 2,5-dimethylpyrazine from 2,5-hexanedione and ammonium carbonate.

Materials:

-

2,5-Hexanedione

-

Ammonium carbonate

-

Water or a high-boiling point alcohol (e.g., ethylene glycol)

-

Dichloromethane or ethyl acetate for extraction

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2,5-hexanedione and a molar excess of ammonium carbonate. A solvent such as water may be used.[1]

-

Reaction: Heat the mixture with constant stirring. The optimal reaction temperature and duration should be determined empirically, and the reaction progress can be monitored using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. If a solid precipitate is present, it can be removed by filtration. Transfer the liquid to a separatory funnel and extract the aqueous layer with a suitable organic solvent like dichloromethane or ethyl acetate.[1]

-

Purification: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by fractional distillation or column chromatography to yield pure 2,5-dimethylpyrazine.[1]

Experimental Workflow: Synthesis of 2,5-Dimethylpyrazine

Caption: Workflow for the synthesis of 2,5-dimethylpyrazine.

Biological Activities of Pyrazine Derivatives

Pyrazine derivatives exhibit a broad range of pharmacological activities, with anticancer and antimicrobial properties being the most extensively studied.

Anticancer Activity

A significant body of research has focused on the potential of pyrazine derivatives as anticancer agents.[2] These compounds have been shown to inhibit the proliferation of various cancer cell lines through diverse mechanisms of action.

Mechanisms of Anticancer Action:

-

Kinase Inhibition: Many pyrazine derivatives act as kinase inhibitors, targeting key enzymes in signaling pathways that are often dysregulated in cancer, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met.[3]

-

Induction of Apoptosis: Pyrazine-based compounds can trigger programmed cell death (apoptosis) in cancer cells by modulating the expression of pro- and anti-apoptotic proteins, such as those in the Bcl-2 family.[3][4][5]

-

Cell Cycle Arrest: These derivatives can interfere with the cell cycle, causing arrest at specific phases (e.g., G2/M or S phase) and thereby preventing cancer cell replication.[3]

Quantitative Data: Anticancer Activity of Pyrazine Derivatives (IC50 Values)

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazolo[3,4-d]pyrimidine derivative | VEGFR-2 | 2.6 | [3] |

| Imidazo[1,2-a]pyrazine (Compound 12b) | Hep-2 | 11 | [6] |

| Imidazo[1,2-a]pyrazine (Compound 12b) | HepG2 | 13 | [6] |

| Imidazo[1,2-a]pyrazine (Compound 12b) | MCF-7 | 11 | [6] |

| Imidazo[1,2-a]pyrazine (Compound 12b) | A375 | 11 | [6] |

| Lignin–pyrazine derivative (Compound 215) | HeLa | 0.88 | [7] |

| Lignin–pyrazine derivative (Compound 215) | A549 | 3.83 | [7] |

| Lignin–pyrazine derivative (Compound 215) | HepG-2 | 1.21 | [7] |

| Lignin–pyrazine derivative (Compound 215) | BGC-823 | 4.15 | [7] |

| Chalcone–pyrazine derivative (Compound 46) | BPH-1 | 10.4 | [7] |

| Chalcone–pyrazine derivative (Compound 46) | MCF-7 | 9.1 | [7] |

| Chalcone–pyrazine derivative (Compound 48) | BEL-7402 | 10.74 | [7] |

| SHP099 (Allosteric SHP2 inhibitor) | SHP2 | 0.071 | [8] |

Signaling Pathway: Induction of Apoptosis by a Pyrazine Derivative

The following diagram illustrates how a pyrazine derivative can induce apoptosis by modulating the Bcl-2 family of proteins, leading to the activation of the caspase cascade.

Caption: Intrinsic apoptosis pathway induced by a pyrazine derivative.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

96-well plates

-

Pyrazine derivative stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[3]

-

Compound Treatment: After 24 hours, treat the cells with various concentrations of the pyrazine derivative (e.g., 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (cells treated with the solvent alone).[3]

-

MTT Addition: Following the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[3]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 570 and 590 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[9]

Antimicrobial Activity

Pyrazine derivatives have also demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi. Their mechanism of action can vary, but often involves disruption of essential cellular processes in the microorganism.

Quantitative Data: Antimicrobial Activity of Pyrazine Derivatives (MIC Values)

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Triazolo[4,3-a]pyrazine (Compound 2e) | S. aureus | 32 | [10] |

| Triazolo[4,3-a]pyrazine (Compound 2e) | E. coli | 16 | [10] |

| Pyrazine-2-carboxylic acid (Compound P10) | C. albicans | 3.125 | [11] |

| Pyrazine-2-carboxylic acid (Compound P4) | C. albicans | 3.125 | [11] |

| Pyrazine-2-carboxylic acid (Compound P9) | P. aeruginosa | 25 | [11] |

| 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide (17) | M. tuberculosis H37Rv | 12.5 | [12] |

| N'-[3,4-disubstituted-1,3-thiazol-2(3H)-ylidene]-2-(pyrazin-2-yloxy)acetohydrazide (Compound 11, 12, 40) | Various bacteria and M. tuberculosis | Potent activity reported | [13] |

Experimental Protocol: Microbroth Dilution Assay for MIC Determination

The microbroth dilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton broth)

-

96-well microtiter plates

-

Pyrazine derivative stock solution

-

Inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the pyrazine derivative in the broth medium directly in the wells of the 96-well plate.

-

Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum with a turbidity equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well containing the antimicrobial dilution with the standardized inoculum. Include a growth control well (inoculum without the compound) and a sterility control well (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the pyrazine derivative that completely inhibits visible growth of the microorganism.

Experimental Workflow: Microbroth Dilution Assay

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Other Applications of Pyrazine Derivatives

Beyond their therapeutic potential, pyrazine derivatives are integral to several other industries.

Food Chemistry and Flavor